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molecular formula C12H20O2 B8630705 2-Octylcycloprop-2-ene-1-carboxylic acid

2-Octylcycloprop-2-ene-1-carboxylic acid

Cat. No. B8630705
M. Wt: 196.29 g/mol
InChI Key: ODGTXTCMYZBMBU-UHFFFAOYSA-N
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Patent
US06365549B2

Procedure details

Ethyl 2-octylcycloprop-2-ene-1-carboxylate (1.12 g, 5 mmol) and 100 ml of 0.2 N potassium hydroxide were stirred at room temperature for one week. Ether was added and the phases were separated. The aqueous phase was acidified and extracted with methylene chloride. The organic phase was dried over magnesium sulfate and stripped to give 0.8 g of 2-octylcycloprop-2-ene-1-carboxylic acid.
Name
Ethyl 2-octylcycloprop-2-ene-1-carboxylate
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:10]([C:12]([O:14]CC)=[O:13])[CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[OH-].[K+]>CCOCC>[CH2:1]([C:9]1[CH:10]([C:12]([OH:14])=[O:13])[CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2|

Inputs

Step One
Name
Ethyl 2-octylcycloprop-2-ene-1-carboxylate
Quantity
1.12 g
Type
reactant
Smiles
C(CCCCCCC)C=1C(C1)C(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C=1C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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